1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea
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Overview
Description
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea is a compound belonging to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea typically involves multi-step procedures. One common synthetic route includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), or ethyl acetate, and may require catalysts to enhance the reaction efficiency .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace specific substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea, have shown promising biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has been studied for its antibacterial activity and potential as an antipsychotic drug.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Known for its potent Kv1.3 ion channel blocking activity, this compound is being explored for its therapeutic potential in treating autoimmune diseases
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
104121-46-2 |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)12-11(15)13-10-8-5-3-4-6-9(8)16-14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
InChI Key |
ZQDLUIVPNYPINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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